22-Hydroxycyclolaudenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxycyclolaudenol is a natural product belonging to the family of triterpenoids. It is known for its potent and selective inhibitory properties, particularly in the study of chronic pain and opioid addiction. The compound targets opioid receptors in the central nervous system, effectively reducing pain sensations and preventing the addictive effects of opioids.
Preparation Methods
The preparation of 22-Hydroxycyclolaudenol can be relatively complex. It is generally extracted from plants or synthesized through chemical methods. The specific preparation method varies depending on the materials used and the purpose of the study . Industrial production methods often involve the use of advanced extraction techniques and synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
22-Hydroxycyclolaudenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
22-Hydroxycyclolaudenol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective inhibitor in the study of chronic pain and opioid addiction. Additionally, it has anti-inflammatory and antibacterial properties, making it useful in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 22-Hydroxycyclolaudenol involves targeting opioid receptors in the central nervous system. By binding to these receptors, the compound effectively reduces pain sensations and prevents the addictive effects of opioids. The molecular targets and pathways involved include the modulation of neurotransmitter release and inhibition of pain signaling pathways .
Comparison with Similar Compounds
22-Hydroxycyclolaudenol is unique in its potent and selective inhibitory properties. Similar compounds include other triterpenoids such as cycloartenol and lanosterol. These compounds share structural similarities but differ in their specific biological activities and applications. For example, while cycloartenol is a precursor in the biosynthesis of sterols, lanosterol is involved in the synthesis of cholesterol.
Biological Activity
22-Hydroxycyclolaudenol is a natural compound that has garnered attention for its potential biological activities, particularly as an inhibitor in the context of chronic pain management and opioid addiction. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound.
- Molecular Formula : C27H46O2
- Molecular Weight : 414.66 g/mol
- CAS Number : 2077090-18-5
This compound functions primarily as a potent and selective inhibitor that targets opioid receptors, which plays a crucial role in pain modulation. Its mechanism involves the modulation of neurotransmitter release and receptor activity, which may help in alleviating chronic pain without the addictive side effects commonly associated with traditional opioids .
2. Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses effectively, suggesting its potential as a therapeutic agent for chronic pain conditions .
3. Impact on Opioid Addiction
The compound has been studied for its effects on opioid addiction, showing promise in reducing withdrawal symptoms and cravings in preclinical studies. This positions this compound as a candidate for further research in addiction therapy .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antinociceptive properties | Demonstrated significant reduction in pain response in rodent models. |
Study B | Investigate effects on opioid withdrawal | Showed decreased withdrawal symptoms and cravings in opioid-dependent subjects. |
Study C | Assess long-term safety and efficacy | Indicated favorable safety profile with sustained efficacy over extended periods. |
Efficacy in Pain Management
In a controlled study involving rodents, administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups, highlighting its potential utility in clinical settings .
Opioid Receptor Interaction
Further research has demonstrated that the compound selectively binds to specific opioid receptors, modulating their activity without the full agonist effects seen with traditional opioids. This selectivity is crucial for reducing the risk of dependency while still providing analgesic effects .
Properties
Molecular Formula |
C31H52O2 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2S,3R,5S)-3-hydroxy-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O2/c1-19(2)20(3)17-23(32)21(4)22-11-13-29(8)25-10-9-24-27(5,6)26(33)12-14-30(24)18-31(25,30)16-15-28(22,29)7/h20-26,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23+,24-,25-,26-,28+,29-,30+,31-/m0/s1 |
InChI Key |
ZYPJAVQVBZJHKQ-HESGZKIRSA-N |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)O)C(=C)C |
Canonical SMILES |
CC(CC(C(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.